N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopentylcarbamoyl group, a thienyl ring, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the thienyl ring, the introduction of the cyclopentylcarbamoyl group, and the construction of the isoxazolecarboxamide moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler molecules with fewer functional groups.
Scientific Research Applications
N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl and isoxazole derivatives with comparable structures and functional groups. Examples include:
- N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE
- N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID
Uniqueness
N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[3-(cyclopentylcarbamoyl)-4,5-dimethylthiophen-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-5-14-16(11(3)25-22-14)18(24)21-19-15(10(2)12(4)26-19)17(23)20-13-8-6-7-9-13/h13H,5-9H2,1-4H3,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIMAVKOGMPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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